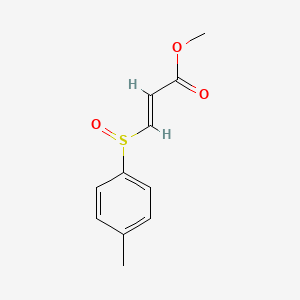
methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is an organic compound characterized by the presence of a sulfinyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate typically involves the reaction of 4-methylthiophenol with methyl acrylate under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-3-(4-ethylphenyl)sulfinylprop-2-enoate
- Methyl (E)-3-(4-methoxyphenyl)sulfinylprop-2-enoate
- Methyl (E)-3-(4-chlorophenyl)sulfinylprop-2-enoate
Uniqueness
Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
184377-59-1 |
|---|---|
Fórmula molecular |
C11H12O3S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate |
InChI |
InChI=1S/C11H12O3S/c1-9-3-5-10(6-4-9)15(13)8-7-11(12)14-2/h3-8H,1-2H3/b8-7+ |
Clave InChI |
KPTMWEXKNADVTD-BQYQJAHWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)/C=C/C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















